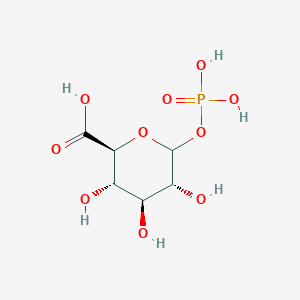

1-phospho-alpha-D-glucuronic acid

Übersicht

Beschreibung

1-Phospho-alpha-D-glucuronic acid is a substrate for alkaline phosphatase . It hydrolyzes phosphate esters and modifies inorganic phosphate, including pyrophosphate . It also catalyzes the hydrolysis of nucleotide monophosphates . It is a pivotal compound within the realm of biomedical applications, indispensable for Glycosaminoglycans (GAGs) research . It impeccably governs xenobiotic compound metabolism, simultaneously serving as a precursor for the esteemed bioresearch and development of the regenerative compound, hyaluronic acid .

Synthesis Analysis

D-glucuronic acid is a value-added chemical produced from biomass, and has potential applications as a versatile platform chemical . The traditional production methods of D-glucuronic acid mainly include natural extraction and chemical synthesis . The production of D-glucuronic acid by biocatalysis has become a promising alternative method because of its high efficiency and environmental friendliness . This includes single enzyme catalysis, multi-enzyme cascade, whole cell catalysis and co-culture, as well as the intervention of some special catalysts .Molecular Structure Analysis

The molecular formula of 1-phospho-alpha-D-glucuronic acid is C6H11O10P .Chemical Reactions Analysis

1-Phospho-alpha-D-glucuronic acid is a reactant in exploiting reversibility of natural product glycosyltransferase-catalyzed reactions .Physical And Chemical Properties Analysis

The molecular weight of 1-phospho-alpha-D-glucuronic acid is 274.11900 . The exact mass is 274.00900 .Wissenschaftliche Forschungsanwendungen

Anti-Oxidation

D-glucuronic acid, a derivative of glucose, has excellent anti-oxidation properties . This makes it a valuable compound in the field of health and wellness, where it can be used to combat oxidative stress and related diseases .

Treatment of Liver Disease

D-glucuronic acid has been found to have important applications in the medical treatment of liver diseases . It has anti-inflammatory and antibacterial effects , and can combine with endogenous and exogenous toxic substances such as phenol and hydroxyl and amino and alcohol groups in the liver to produce uronic acid substances . This increases their water solubility and promotes their excretion through renal urine or sweat .

Hyperlipidemia Treatment

In addition to its role in liver disease treatment, D-glucuronic acid is also used in the treatment of hyperlipidemia . This makes it a valuable compound in the field of cardiovascular health.

Cosmetics Industry

Hyaluronic acid, a linear polysaccharide composed of alternately linking N-acetyl-D-glucosamine and D-glucuronic acid, is found mainly in connective tissue, skin, cartilage and eyeball of the human body . It has excellent moisturizing properties and biocompatibility . Each gram of hyaluronic acid can absorb at least 1000 ml of water, keeping the skin moist . This makes D-glucuronic acid a key ingredient in the cosmetics industry.

Food Industry

D-glucuronic acid is widely used in the food industry . Its excellent properties, such as anti-oxidation, make it a valuable additive in various food products .

Biomedical Applications

α-D-Glucuronic acid-1-phosphate is a pivotal compound within the realm of biomedical applications, indispensable for Glycosaminoglycans (GAGs) research . It impeccably governs xenobiotic compound metabolism, simultaneously serving as a precursor for the esteemed bioresearch and development of the regenerative compound, hyaluronic acid .

Biological Synthesis

The production of D-glucuronic acid by biocatalysis has become a promising alternative method because of its high efficiency and environmental friendliness . This includes single enzyme catalysis, multi-enzyme cascade, whole cell catalysis and co-culture, as well as the intervention of some special catalysts . Some feasible enzyme engineering strategies are provided, including the application of enzyme immobilized scaffold, enzyme mutation and high-throughput screening .

Non-Natural Oligosaccharide Synthesis

α-D-Glucuronic acid-1-phosphate can be used in the enzymatic glycosylation of α-D-glucose 1-phosphate analog substrates to synthesize non-natural oligosaccharides . This opens up new possibilities in the field of carbohydrate chemistry and biochemistry .

Safety And Hazards

Zukünftige Richtungen

The increasing demand for D-glucuronic acid is driving the search for eco-friendlier and more efficient production approaches . Some feasible enzyme engineering strategies are provided, including the application of enzyme immobilized scaffold, enzyme mutation and high-throughput screening . These provide good ideas for the research of D-glucuronic acid biocatalysis .

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-phosphonooxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11O10P/c7-1-2(8)4(5(10)11)15-6(3(1)9)16-17(12,13)14/h1-4,6-9H,(H,10,11)(H2,12,13,14)/t1-,2-,3+,4-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIQDYKMWENWVQJ-QIUUJYRFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(OC(C1O)OP(=O)(O)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]1([C@@H]([C@H](O[C@@H]([C@@H]1O)OP(=O)(O)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11O10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401310626 | |

| Record name | Glucuronic acid 1-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401310626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | D-Glucuronic acid 1-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003976 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

1-phospho-alpha-D-glucuronic acid | |

CAS RN |

13168-11-1 | |

| Record name | Glucuronic acid 1-phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13168-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glucuronic acid 1-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401310626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Glucuronic acid 1-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003976 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

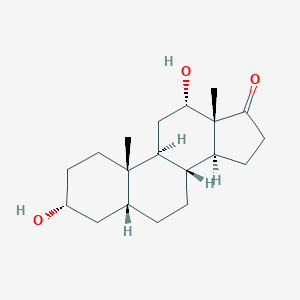

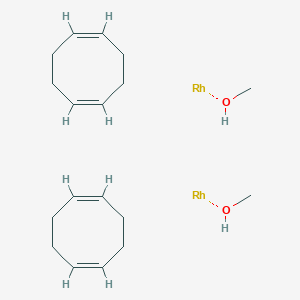

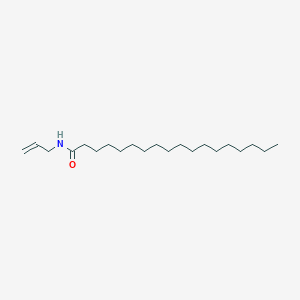

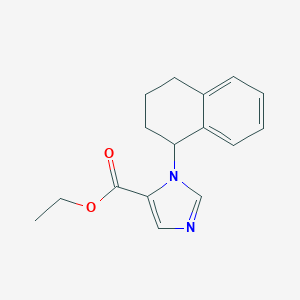

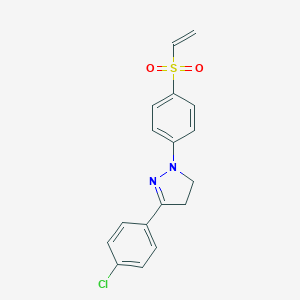

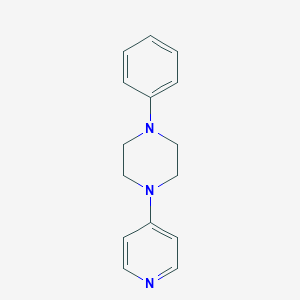

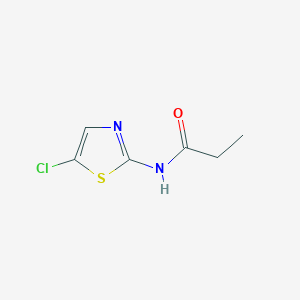

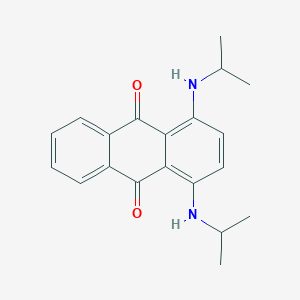

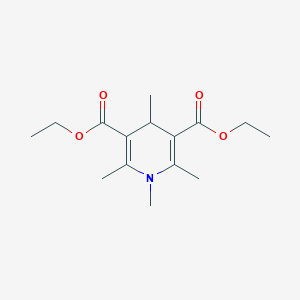

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Imidazolidinethione, 1,1'-[1,4-piperazinediylbis(methylene)]bis-](/img/structure/B80497.png)